
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (SO2Cl) attached to an aromatic ring. This particular compound is notable for its three butan-2-yl substituents at the 2, 4, and 6 positions on the benzene ring, which can influence its chemical reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,6-Tri(butan-2-yl)benzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
相似化合物的比较
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar structure but with isopropyl groups instead of butan-2-yl groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of butan-2-yl groups.
Benzene-1-sulfonyl chloride: Lacks the alkyl substituents on the benzene ring.
Uniqueness
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of three butan-2-yl groups, which can significantly influence its steric and electronic properties. These substituents can affect the compound’s reactivity, making it distinct from other sulfonyl chlorides with different alkyl or aryl groups.
属性
CAS 编号 |
675122-11-9 |
|---|---|
分子式 |
C18H29ClO2S |
分子量 |
344.9 g/mol |
IUPAC 名称 |
2,4,6-tri(butan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C18H29ClO2S/c1-7-12(4)15-10-16(13(5)8-2)18(22(19,20)21)17(11-15)14(6)9-3/h10-14H,7-9H2,1-6H3 |
InChI 键 |
NDTMEOXMWBXLGD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)S(=O)(=O)Cl)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
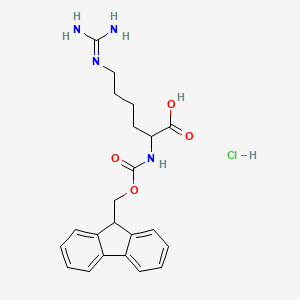
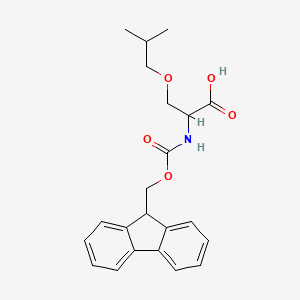
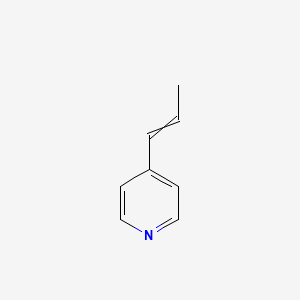
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
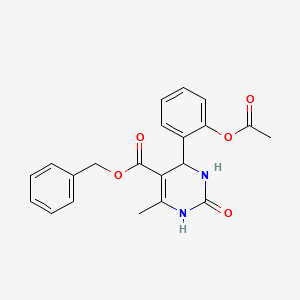
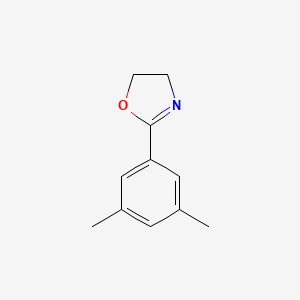
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)

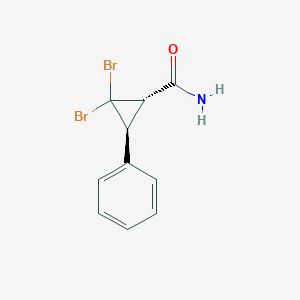
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
